

The Pharmacokinetics of Obicetrapib: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Obicetrapib

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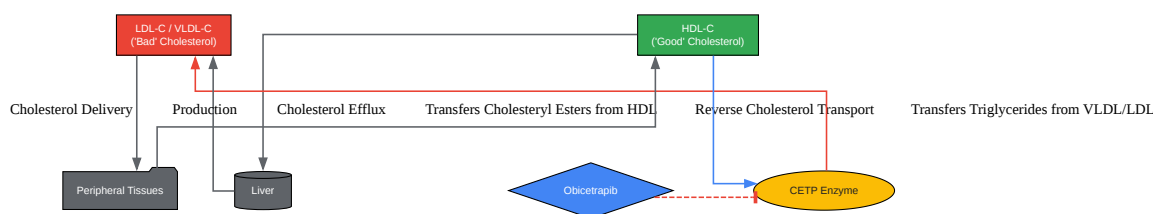
For Researchers, Scientists, and Drug Development Professionals

Introduction

Obicetrapib is an investigational, next-generation, oral, once-daily, low-dose selective cholesteryl ester transfer protein (CETP) inhibitor.[1] It is currently in late-stage clinical development for the treatment of dyslipidemia and the reduction of cardiovascular risk.[1][2] This technical guide provides an in-depth analysis of the pharmacokinetic profile of **Obicetrapib**, summarizing key data from preclinical and clinical studies. The information is intended to support researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) of this promising therapeutic agent.

Mechanism of Action

Obicetrapib's primary mechanism of action is the inhibition of the CETP enzyme.[3] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein cholesterol (HDL-C) to apolipoprotein B (ApoB)-containing lipoproteins, such as low-density lipoprotein cholesterol (LDL-C) and very-low-density lipoprotein (VLDL).[3] By inhibiting this process, **Obicetrapib** effectively increases HDL-C levels while concurrently lowering LDL-C levels.[3] This dual action on the lipid profile makes it a compelling candidate for managing dyslipidemia.[3] Furthermore, CETP inhibition may also upregulate the LDL receptor pathway, leading to increased clearance of LDL from circulation.[1]



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Caption: Mechanism of Action of **Obicetrapib**.

Pharmacokinetic Profile

Absorption

Following oral administration, **Obicetrapib** is absorbed with peak plasma concentrations (T_{max}) typically occurring within 4 to 6 hours.[4] A study in healthy Chinese individuals showed that the blood concentration of **Obicetrapib** peaked at approximately 4 hours across 5, 10, and 25 mg single doses.[5][6]

Distribution

A population pharmacokinetic analysis of data from seven clinical trials described the disposition of **Obicetrapib** using a three-compartment model.[7] For a typical 75 kg individual, the apparent volume of distribution of the central compartment was estimated to be 36.1 L.[7]

Metabolism

Obicetrapib is not extensively metabolized.[6][8] In a study using radiolabeled ¹⁴C-**obicetrapib** in human volunteers, the unchanged parent drug was the predominant component

in plasma.[6][8] No major metabolites were detected in plasma, urine, or feces.[6]

Excretion

The primary route of elimination for **Obicetrapib** is through the feces as the unchanged parent drug.[6][8] The drug was not detected in the urine of participants after multiple doses.[4] A population pharmacokinetic model characterized the elimination as first-order with an estimated apparent total body clearance of 0.81 L/h for a typical 75 kg individual.[7]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **Obicetrapib** from various clinical studies.

Table 1: Single-Dose Pharmacokinetics in Healthy Volunteers

Dose	C _{max} (ng/mL)	AUC(0-24h) (ng·h/mL)	T _{max} (h)	t _{1/2} (h)	Study Population	Reference
5 mg	138	1816	3	148	Healthy White Males	[4]
10 mg	251	3580	3	131	Healthy White Males	[4]
25 mg	467	5952	3.5	121	Healthy White Males	[4]

Table 2: Multiple-Dose Pharmacokinetics

Dose	Mean Plasma Level (ng/mL)	t _{1/2} (h)	Study Population	Study Phase	Reference
2.5 mg	194.5 (end of treatment)	-	Dyslipidemia Patients	Phase II	[2] [4]
10 mg	506.3 (end of treatment)	131	Dyslipidemia Patients	Phase II	[2] [4]

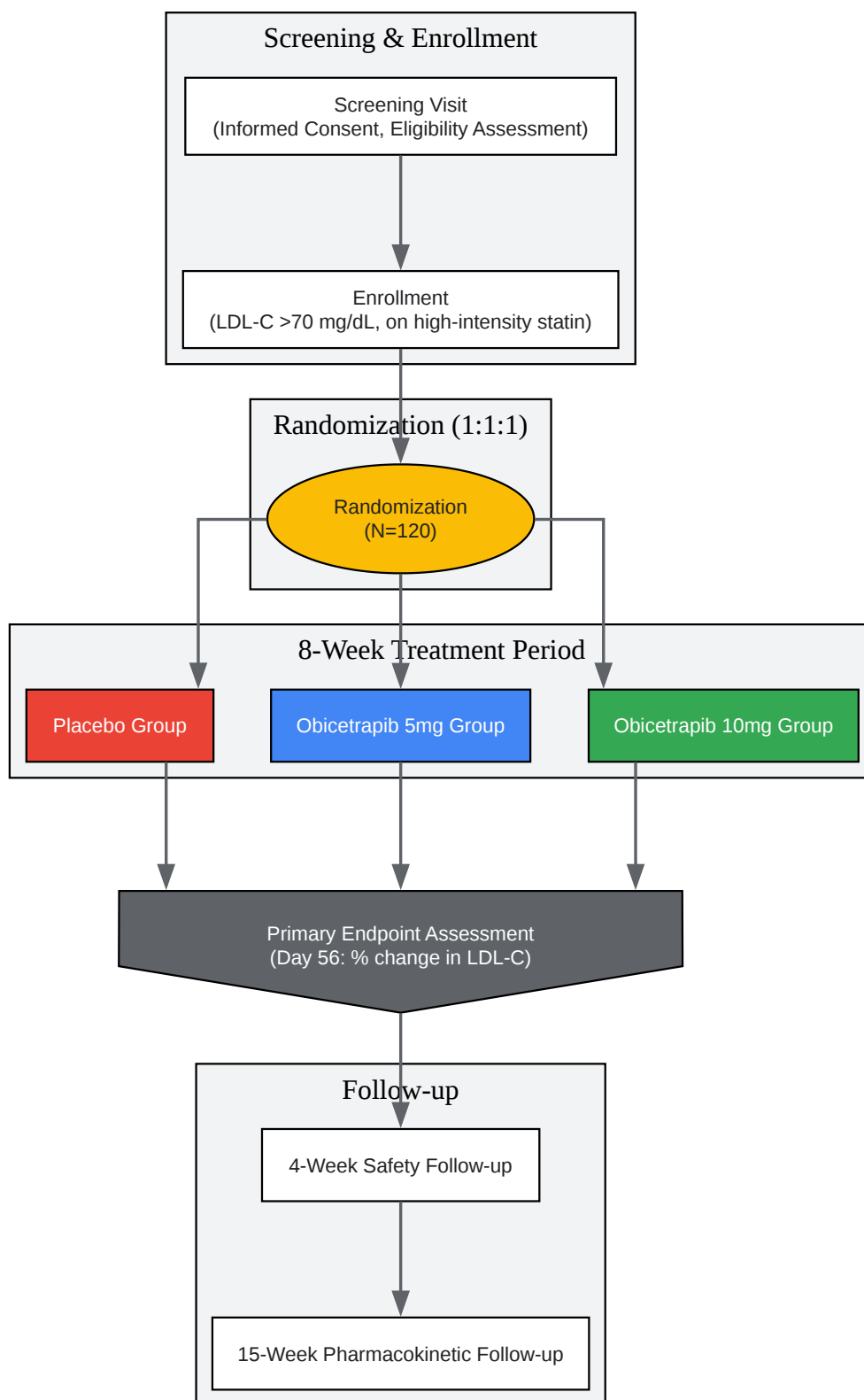
Table 3: Effect of Food on **Obicetrapib** Bioavailability (10 mg dose)

Condition	C _{max} (ng/mL)	AUC (ng·h/mL)	Fold Increase	Study Population	Reference
Fasted	-	-	-	Healthy Adults	[4]
Fed (High-Fat Meal)	-	-	~1.6	Healthy Adults	[2] [4]

Experimental Protocols

Representative Phase II Clinical Trial Workflow (ROSE Study)

The ROSE study (NCT04753606) was a placebo-controlled, double-blind, randomized trial designed to evaluate the efficacy of **Obicetrapib** as an adjunct to high-intensity statin therapy. [\[4\]](#)[\[9\]](#)



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Caption: Workflow of the Phase II ROSE clinical trial.

Study Design:

- A placebo-controlled, double-blind, randomized, dose-finding Phase II study.[9]
- Participants were randomized to receive placebo, 5 mg **Obicetrapib**, or 10 mg **Obicetrapib** once daily for an 8-week treatment period.[9]
- The treatment period was followed by a 4-week safety follow-up and a 15-week pharmacokinetic follow-up.[9]

Study Population:

- A total of 120 patients with LDL-C levels >70 mg/dL and triglyceride levels <400 mg/dL who were receiving high-intensity statin therapy.[4][9]

Assessments:

- The primary endpoint was the percent change from baseline in LDL-C at day 56.[9][10]
- Secondary endpoints included assessing plasma concentrations of **Obicetrapib** during and after treatment.[4]
- Safety and tolerability were assessed through clinical laboratory tests, vital signs, physical examinations, and incidence of adverse events.[11]

Pharmacokinetic Analysis:

- Plasma concentrations of **Obicetrapib** were measured at scheduled time points throughout the study.[10][11]
- Pharmacokinetic parameters such as C_{max}, T_{max}, and AUC were determined using standard non-compartmental methods.

Factors Influencing Pharmacokinetics

Studies have shown that there are no clinically relevant effects of age, gender, or ethnicity on the pharmacokinetic parameters of **Obicetrapib**.^[4] While a high-fat meal can increase plasma

levels by approximately 1.6-fold, the effect is considered minimal, suggesting that **Obicetrapib** can be administered with or without food.[1][4]

Drug-Drug Interactions

A study was conducted to assess the effect of **Obicetrapib** on the pharmacokinetics of atorvastatin and rosuvastatin.[12] The results indicated no clinically significant pharmacokinetic interaction between multiple daily doses of **Obicetrapib** and single doses of either atorvastatin or rosuvastatin in healthy volunteers.[12] Another study is planned to evaluate the drug-drug interactions between **Obicetrapib** and ezetimibe.[13]

Conclusion

Obicetrapib exhibits a favorable pharmacokinetic profile characterized by predictable absorption, a long terminal half-life supporting once-daily dosing, minimal metabolism, and excretion primarily as an unchanged drug in the feces.[4][6][8] The pharmacokinetics are not significantly influenced by food, age, gender, or ethnicity.[1][4] These properties, combined with its potent lipid-modifying effects, position **Obicetrapib** as a promising agent for the management of dyslipidemia. Ongoing Phase III trials will further elucidate its long-term safety and impact on cardiovascular outcomes.[14]

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References

- 1. Obicetrapib: Reversing the Tide of CETP Inhibitor Disappointments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obicetrapib exhibits favorable physiochemical and pharmacokinetic properties compared to previous cholesteryl ester transfer protein inhibitors: An integrated summary of results from non-human primate studies and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Obicetrapib used for? [synapse.patsnap.com]

- 4. Obicetrapib exhibits favorable physiochemical and pharmacokinetic properties compared to previous cholesteryl ester transfer protein inhibitors: An integrated summary of results from non-human primate studies and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Randomized, Parallel, Open-Label, Single-Dose and Multiple-Dose Clinical Trial to Investigate the Pharmacokinetic, Pharmacodynamic, and Safety Profiles of Obicetrapib in Healthy Participants in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guiding Dyslipidemia Treatment: A Population Pharmacokinetic-Pharmacodynamic Framework for Obicetrapib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. A Drug-Drug Interaction Study Evaluating the Pharmacokinetic Consequences of Obicetrapib Therapy on Atorvastatin or Rosuvastatin Levels in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Study to Evaluate Drug-Drug Interactions of Obicetrapib Tablets and Ezetimibe Tablets in Healthy Adult Subjects [ctv.veeva.com]
- 14. NewAmsterdam Pharma Announces Positive Topline Data from Pivotal Phase 3 BROADWAY Clinical Trial Evaluating Obicetrapib in Patients with Atherosclerotic Cardiovascular Disease and/or Heterozygous Familial Hypercholesterolemia — NewAmsterdam Pharma [ir.newamsterdampharma.com]
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